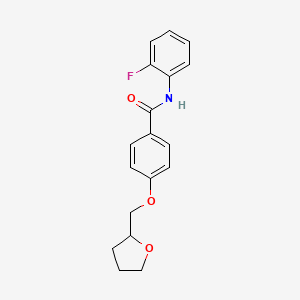

![molecular formula C20H21ClFN3O2 B4625304 (3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625304.png)

(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

This compound belongs to a class of chemicals characterized by their intricate molecular frameworks. Such compounds often exhibit significant biological or chemical activity due to their unique structural features.

Synthesis Analysis

The synthesis of related compounds typically involves cyclocondensation reactions, showcasing the complexity and specificity required in creating such intricate molecular structures. For instance, Shabani et al. (2021) described the synthesis of 4H-pyran derivatives using magnetic nanoparticles, highlighting the innovative approaches in synthesizing complex molecules (Shabani et al., 2021).

Molecular Structure Analysis

Molecular structure determinations, such as those by Girisha et al. (2016) on isoxazole structures, provide insights into the bond lengths, aromatic delocalization, and charge distribution within molecules. These structural analyses are crucial for understanding the compound's reactivity and interactions (Girisha et al., 2016).

Chemical Reactions and Properties

Reactions involving similar compounds often highlight their reactivity towards specific reagents or under particular conditions. The work by Zolfigol et al. (2006) demonstrates the use of chlorophenyl triazole dione as an effective oxidizing agent, suggesting potential reactivity pathways for related compounds (Zolfigol et al., 2006).

Physical Properties Analysis

Physical properties, including crystal structure and solubility, play a significant role in determining the compound's applicability in various fields. Research by Wang et al. (2008) on phthalimide derivatives offers insight into how intramolecular hydrogen bonding and C-H...π interactions can influence these properties (Wang et al., 2008).

Chemical Properties Analysis

Understanding the chemical behavior, such as acidity or basicity and reactivity towards other chemicals, is essential for practical applications. Studies like the one by Kariuki et al. (2021) elucidate the synthesis and structural characterization of isostructural compounds, shedding light on their stability and reactivity under various conditions (Kariuki et al., 2021).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Decarboxylative Fluorination : This compound is part of research focused on the decarboxylative fluorination of electron-rich heteroaromatics, such as pyrazole, using Selectfluor. This method facilitates the synthesis of fluorinated compounds, which are valuable in various applications due to their unique chemical properties (Yuan, Yao, & Tang, 2017).

Cytotoxic Activity : Fluorine-containing pyrazole derivatives, like the one , have been studied for their cytotoxic activity against various cancer cell lines. These compounds have shown potential in inducing apoptosis in tumor cells, highlighting their relevance in cancer research (Khlebnikova et al., 2020).

Synthesis of Fluorescent Compounds : Research has also been conducted on the synthesis of pyrazolo-fused compounds, which are precursors to fluorescent dicyanovinylidene derivatives. These compounds have potential applications in areas like chemodosimeters for cyanide detection (Orrego-Hernández et al., 2019).

Biological and Medicinal Applications

Antiproliferative Activities : Multi-component reactions of cyclohexan-1,3-diketones, related to this compound, have been used to produce derivatives with significant antiproliferative activities, indicating potential therapeutic applications in cancer treatment (Mohareb, Ibrahim, & Alwan, 2020).

Insecticidal Activity : Pyrazole derivatives have also been evaluated for their insecticidal activities. Such studies contribute to the development of new, potentially more effective pesticides and insecticides (Verma, Nayalt, & Mr, 2003).

Material Science and Environmental Applications

- Corrosion Inhibition : Novel aza-pseudopeptides, related to this compound, have shown efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This highlights their potential use in materials science and industrial applications (Chadli et al., 2017).

Propriétés

IUPAC Name |

(3aR,7aS)-2-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN3O2/c1-11-18(25-19(26)15-5-3-4-6-16(15)20(25)27)12(2)24(23-11)10-13-7-8-14(22)9-17(13)21/h7-9,15-16H,3-6,10H2,1-2H3/t15-,16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDQIPRXFHPYGF-IYBDPMFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N3C(=O)C4CCCCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N3C(=O)[C@@H]4CCCC[C@@H]4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

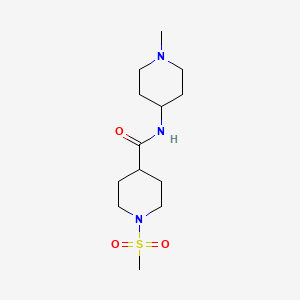

![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)

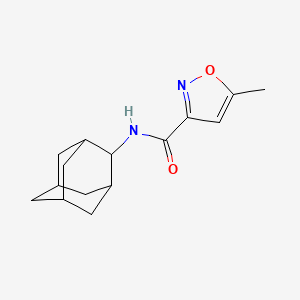

![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)

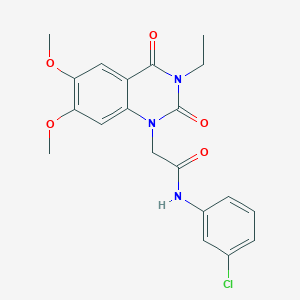

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)

![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)

![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)

![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)

![2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4625307.png)